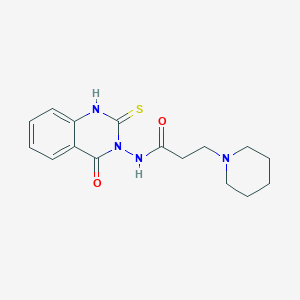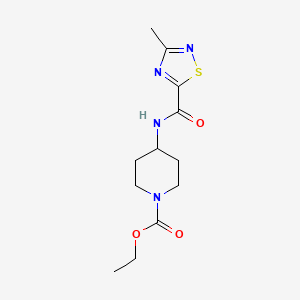
N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an azetidine ring, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized through the reaction of amidoximes with carboxylic acids and their derivatives . The azetidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Applications De Recherche Scientifique
Anti-inflammatory Applications
- Research has demonstrated the synthesis of azetidinones with potential anti-inflammatory activity. For instance, compounds synthesized via condensation processes showed notable anti-inflammatory effects, which were assessed against non-steroidal anti-inflammatory drugs (NSAIDs) for comparison (R. Kalsi et al., 1990).
Anticancer Applications
- A series of substituted benzamides, including structures similar to the queried compound, have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some derivatives exhibited significant anticancer activities, highlighting the potential of these compounds in cancer treatment (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
- Novel derivatives of azetidin-2-one, including those with benzamido substituents, have been synthesized and screened for antimicrobial and antitubercular activities. Results showed promising activities, suggesting the potential of these compounds in combating various bacterial and fungal infections, as well as tuberculosis (K. Ilango & S. Arunkumar, 2011).
Synthesis and Biological Activity
- The synthesis and biological evaluation of compounds containing the oxadiazole and azetidine units have been widely explored. These studies have led to the discovery of compounds with varied biological activities, including antimicrobial effects. Such research underscores the versatility and potential therapeutic applications of these chemical frameworks (Prashant R. Latthe & B. V. Badami, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-17(11-21-19(26)15-9-5-2-6-10-15)24-12-16(13-24)20-22-18(23-27-20)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFKHDRWOIDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2935464.png)
![N-[3-[(3-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2935465.png)



![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
amine](/img/structure/B2935475.png)




![3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2935483.png)
![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)
